(2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone

Übersicht

Beschreibung

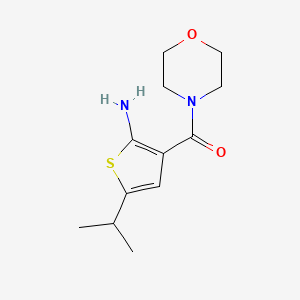

(2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone is an organic compound that features a thiophene ring substituted with an amino group and an isopropyl group, along with a morpholino group attached to a methanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone typically involves multi-step organic reactions. One common method starts with the thiophene ring, which is functionalized to introduce the isopropyl group at the 5-position and the amino group at the 2-position. This can be achieved through Friedel-Crafts alkylation followed by nitration and reduction. The morpholino group is then introduced via a nucleophilic substitution reaction with a suitable precursor.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Acylated or alkylated amino derivatives.

Wissenschaftliche Forschungsanwendungen

The compound (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and material science. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Chemical Properties and Structure

Chemical Formula: C₁₂H₁₈N₂O₂S

CAS Number: 588714-50-5

Molecular Weight: 250.35 g/mol

Structure: The compound features a thiophene ring substituted with an amino group and an isopropyl group, along with a morpholino group attached to a methanone moiety. This unique structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiophene derivatives exhibit significant antimicrobial properties. For instance, research has shown that similar thiophene-based compounds can inhibit the growth of various bacterial strains, including multidrug-resistant variants. This suggests that this compound could be explored as a lead compound for developing new antibiotics .

Anticancer Research

The compound's structural characteristics allow it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Case Study: In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit tumor growth in specific cancer cell lines. For example, one study reported a reduction in cell viability by over 50% at certain concentrations, indicating its potential as an anticancer agent .

Neuropharmacological Applications

The morpholino moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those related to anxiety and depression. The ability of this compound to cross the blood-brain barrier could make it a candidate for further investigation in treating neurological disorders .

Synthesis of Conductive Polymers

Research has also explored the use of this compound in the synthesis of conductive polymers. Its thiophene structure is advantageous for creating materials with electrical conductivity, which can be applied in organic electronics and sensors .

Case Study: Polymer Blends

A recent study investigated blends of this compound with poly(3-hexylthiophene) (P3HT) to enhance the electrical properties of organic photovoltaic devices. Results indicated improved charge transport and efficiency in devices incorporating this compound, showcasing its potential utility in renewable energy applications .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Neuropharmacological | Potential antidepressant effects |

Synthesis and Characterization

| Method | Yield (%) | Notes |

|---|---|---|

| Reaction with isothiocyanate | 70-80% | Formation of thiourea derivatives |

| Polymer blending | Variable | Enhanced conductivity observed |

Wirkmechanismus

The mechanism of action of (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholino group can enhance the compound’s solubility and bioavailability, while the thiophene ring can facilitate interactions with hydrophobic pockets in proteins.

Vergleich Mit ähnlichen Verbindungen

(2-Amino-5-methylthiophen-3-yl)(morpholino)-methanone: Similar structure but with a methyl group instead of an isopropyl group.

(2-Amino-5-ethylthiophen-3-yl)(morpholino)-methanone: Similar structure but with an ethyl group instead of an isopropyl group.

(2-Amino-5-tert-butylthiophen-3-yl)(morpholino)-methanone: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness: (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and interactions compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.

Biologische Aktivität

(2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone, with the chemical formula C₁₂H₁₈N₂O₂S and CAS number 588714-50-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group and an isopropyl group, along with a morpholino group attached to a methanone moiety. Its structural characteristics suggest potential interactions with biological targets, particularly in the context of cancer therapeutics and enzyme inhibition.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties by modulating histone demethylases, which play a critical role in cancer progression. Studies have shown that such compounds can inhibit the KDM5 family of histone demethylases, which are implicated in various cancers .

The primary mechanisms through which this compound may exert its biological effects include:

- Histone Demethylase Inhibition : By inhibiting specific demethylases, the compound alters gene expression profiles associated with tumor growth and survival .

- Reactive Oxygen Species Modulation : Similar compounds have been shown to influence oxidative stress pathways, which can affect tumor cell viability and proliferation .

Case Studies

-

Inhibition of Histone Demethylases :

A study demonstrated that derivatives of this compound effectively inhibited KDM5A and KDM5B demethylases in vitro, leading to reduced proliferation of cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 0.1 to 1 µM for different cell lines . -

Cellular Assays :

In cellular assays using breast cancer cell lines, treatment with the compound resulted in significant apoptosis as measured by flow cytometry. The compound induced caspase activation, further supporting its role as an apoptosis inducer .

Data Tables

| Activity | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| KDM5A Inhibition | MDA-MB-231 | 0.5 | Histone Demethylase Inhibition |

| KDM5B Inhibition | MCF-7 | 0.8 | Histone Demethylase Inhibition |

| Apoptosis Induction | MDA-MB-468 | 1.0 | Caspase Activation |

Eigenschaften

IUPAC Name |

(2-amino-5-propan-2-ylthiophen-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-8(2)10-7-9(11(13)17-10)12(15)14-3-5-16-6-4-14/h7-8H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLOMCCIVKHJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(S1)N)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390671 | |

| Record name | [2-Amino-5-(propan-2-yl)thiophen-3-yl](morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588714-50-5 | |

| Record name | [2-Amino-5-(propan-2-yl)thiophen-3-yl](morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.